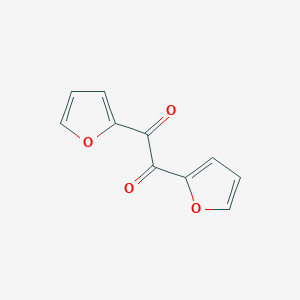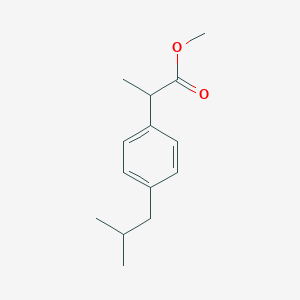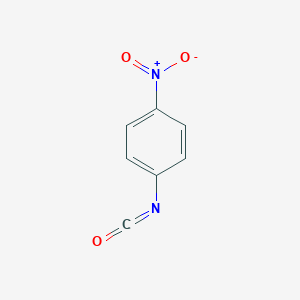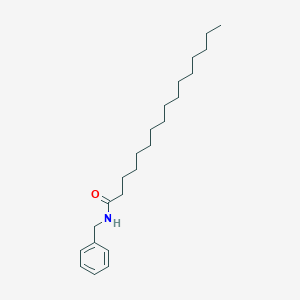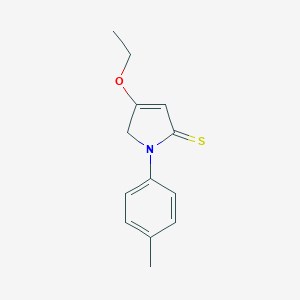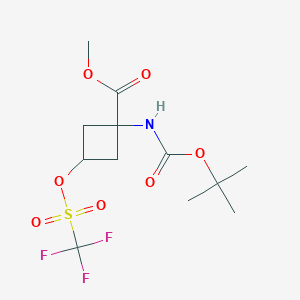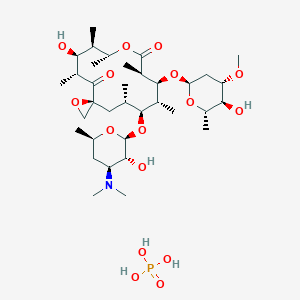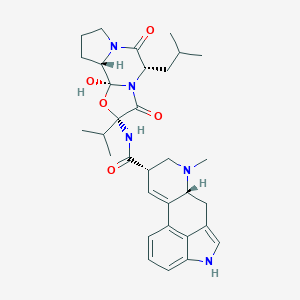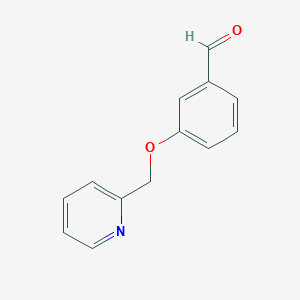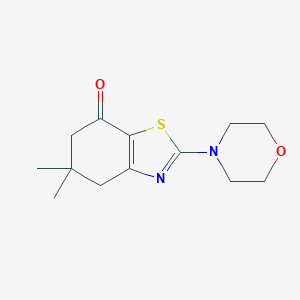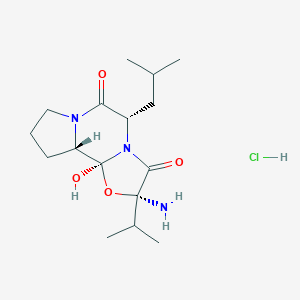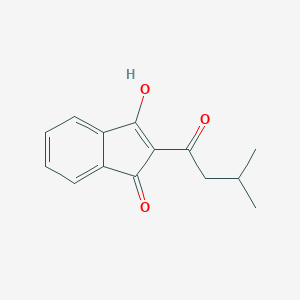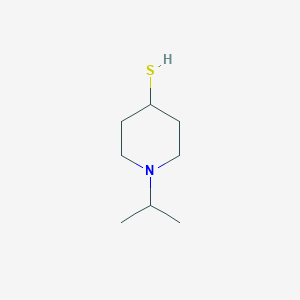
1-Isopropylpiperidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropylpiperidine-4-thiol (IPPT) is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research applications due to its unique properties. IPPT has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-Isopropylpiperidine-4-thiol is not fully understood. However, it is believed to act on the central nervous system by modulating the release of neurotransmitters such as dopamine and serotonin. 1-Isopropylpiperidine-4-thiol has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Biochemische Und Physiologische Effekte
1-Isopropylpiperidine-4-thiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes such as acetylcholinesterase and tyrosinase. 1-Isopropylpiperidine-4-thiol has also been shown to have antioxidant and anti-inflammatory properties. In addition, 1-Isopropylpiperidine-4-thiol has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isopropylpiperidine-4-thiol has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 1-Isopropylpiperidine-4-thiol has some limitations, including its low potency and selectivity. It may also require high doses to achieve the desired effects, which can lead to toxicity issues.
Zukünftige Richtungen
There are several future directions for research on 1-Isopropylpiperidine-4-thiol. One area of interest is the development of more potent and selective 1-Isopropylpiperidine-4-thiol analogs. Another area of interest is the investigation of 1-Isopropylpiperidine-4-thiol's potential as an antipsychotic and anticonvulsant agent. Additionally, further research is needed to understand the mechanism of action of 1-Isopropylpiperidine-4-thiol and its potential for modulating the immune system.
Conclusion:
In conclusion, 1-Isopropylpiperidine-4-thiol is a unique chemical compound that has been extensively studied for its scientific research applications. It has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1-Isopropylpiperidine-4-thiol has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated. Further research is needed to fully understand the potential of 1-Isopropylpiperidine-4-thiol for drug discovery and therapeutic applications.
Synthesemethoden
1-Isopropylpiperidine-4-thiol can be synthesized through several methods, including the reaction between isopropylamine and 1-chloro-4-thiophenylpiperidine, or the reaction between isopropylamine and 4-thiocyanatopiperidine. The synthesis of 1-Isopropylpiperidine-4-thiol is a multi-step process that requires careful attention to detail and purification methods to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-Isopropylpiperidine-4-thiol has been widely used in scientific research applications, including drug discovery, pharmacology, and toxicology. It has been studied for its potential use as an anticonvulsant, antipsychotic, and anti-inflammatory agent. 1-Isopropylpiperidine-4-thiol has also been studied for its potential to inhibit the growth of cancer cells and its ability to modulate the immune system.
Eigenschaften
CAS-Nummer |
156757-18-5 |
|---|---|
Produktname |
1-Isopropylpiperidine-4-thiol |
Molekularformel |
C8H17NS |
Molekulargewicht |
159.29 g/mol |
IUPAC-Name |
1-propan-2-ylpiperidine-4-thiol |
InChI |
InChI=1S/C8H17NS/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
SELJYUCBDMFSGB-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)S |
Kanonische SMILES |
CC(C)N1CCC(CC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



